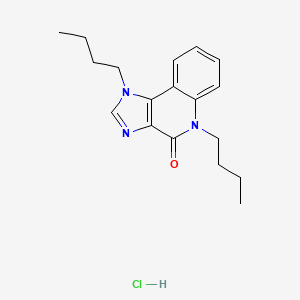
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazoquinolinone family. This compound is known for its unique structural features, which include an imidazole ring fused to a quinoline moiety. The presence of the hydrochloride group enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted quinoline with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroimidazoquinolines .
Wissenschaftliche Forschungsanwendungen
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Industry: Utilized in the development of novel materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride involves its interaction with molecular targets such as kinases and DNA. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. Additionally, its ability to intercalate into DNA can disrupt DNA replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: Shares a similar core structure but differs in the substitution pattern.
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities.
Quinolin-4-one: Lacks the imidazole ring but has comparable chemical properties.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dibutyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its enhanced solubility and ability to interact with multiple molecular targets make it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
133306-10-2 |
|---|---|
Molekularformel |
C18H24ClN3O |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
1,5-dibutylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-3-5-11-20-13-19-16-17(20)14-9-7-8-10-15(14)21(18(16)22)12-6-4-2;/h7-10,13H,3-6,11-12H2,1-2H3;1H |
InChI-Schlüssel |
XBXJHFGNPXWLSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC2=C1C3=CC=CC=C3N(C2=O)CCCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







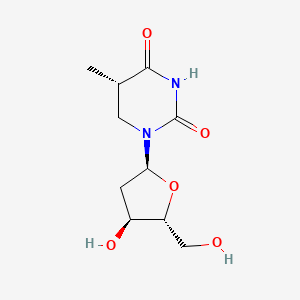


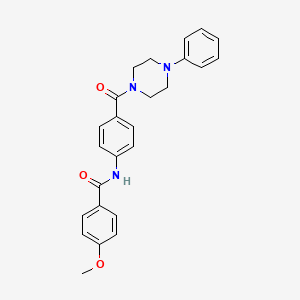
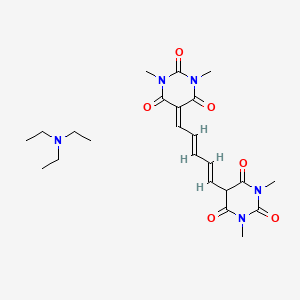
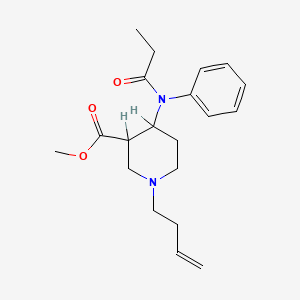

![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)

